Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Saxagliptin is a relatively new medication and has yet to be implicated in causing clinically apparent liver injury.
Saxagliptin is a potent, selective and competitive, cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Saxagliptin is metabolized into an, although less potent, active mono-hydroxy metabolite.
Saxagliptin
CAS No.: 361442-04-8
VCID: VC20745539
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Saxagliptin is an oral hypoglycemic agent classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus. It is marketed under the brand name Onglyza and was co-developed by Bristol-Myers Squibb and AstraZeneca. Saxagliptin functions by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism, thereby improving glycemic control in patients. Mechanism of ActionSaxagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking this enzyme, saxagliptin increases the concentration of these hormones, leading to:
The pharmacodynamic properties indicate that saxagliptin maintains DPP-4 inhibition for approximately 24 hours following administration . Table 1: Pharmacokinetics of Saxagliptin
Clinical EfficacySaxagliptin has been demonstrated to effectively lower HbA1c levels in patients with type 2 diabetes. Clinical trials have shown that saxagliptin can reduce HbA1c by approximately 0.5% to 0.8% when used as monotherapy or in combination with other antidiabetic agents. Key Findings from Clinical Trials
Safety Profile and Side EffectsWhile saxagliptin is generally well-tolerated, it is associated with certain side effects and risks:
Table 3: Common Side Effects of Saxagliptin
|
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 361442-04-8 | ||||||||||||||||||||||
Product Name | Saxagliptin | ||||||||||||||||||||||
Molecular Formula | C18H25N3O2 | ||||||||||||||||||||||
Molecular Weight | 315.4 g/mol | ||||||||||||||||||||||
IUPAC Name | 2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | ||||||||||||||||||||||
Standard InChI | InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2 | ||||||||||||||||||||||
Standard InChIKey | QGJUIPDUBHWZPV-UHFFFAOYSA-N | ||||||||||||||||||||||
Isomeric SMILES | C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N | ||||||||||||||||||||||
SMILES | C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | ||||||||||||||||||||||
Canonical SMILES | C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | ||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||
Solubility | Sparingly soluble | ||||||||||||||||||||||
Synonyms | 3-hydroxyadamantylglycine-4,5-methanoprolinenitrile hydrate BMS 477118 BMS-477118 BMS477118 Onglyza saxagliptin |
||||||||||||||||||||||
Vapor Pressure | 4.19X10-11 mm Hg at 25 °C (est) | ||||||||||||||||||||||
Reference | Rosenstock J, Sankoh S, List JF: Glucose-lowering activity of the dipeptidyl peptidase-4 inhibitor saxagliptin in drug-naive patients with type 2 diabetes. Diabetes Obes Metab. 2008 May;10(5):376-86. doi: 10.1111/j.1463-1326.2008.00876.x. Epub 2008 Mar 18. [PMID:18355324] Metzler WJ, Yanchunas J, Weigelt C, Kish K, Klei HE, Xie D, Zhang Y, Corbett M, Tamura JK, He B, Hamann LG, Kirby MS, Marcinkeviciene J: Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. Protein Sci. 2008 Feb;17(2):240-50. doi: 10.1110/ps.073253208. [PMID:18227430] Crepaldi G, Carruba M, Comaschi M, Del Prato S, Frajese G, Paolisso G: Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management. J Endocrinol Invest. 2007 Jul-Aug;30(7):610-4. [PMID:17848846] Barnett A: DPP-4 inhibitors and their potential role in the management of type 2 diabetes. Int J Clin Pract. 2006 Nov;60(11):1454-70. [PMID:17073841] Kulasa K, Edelman S: Saxagliptin: the evidence for its place in the treatment of type 2 diabetes mellitus. Core Evid. 2010 Oct 21;5:23-37. [PMID:21042540] Russell S: Incretin-based therapies for type 2 diabetes mellitus: a review of direct comparisons of efficacy, safety and patient satisfaction. Int J Clin Pharm. 2013 Apr;35(2):159-72. doi: 10.1007/s11096-012-9729-9. Epub 2012 Dec 22. [PMID:23263796] Ali S, Fonseca V: Saxagliptin overview: special focus on safety and adverse effects. Expert Opin Drug Saf. 2013 Jan;12(1):103-9. doi: 10.1517/14740338.2013.741584. Epub 2012 Nov 9. [PMID:23137182] Golightly LK, Drayna CC, McDermott MT: Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clin Pharmacokinet. 2012 Aug 1;51(8):501-14. doi: 10.2165/11632930-000000000-00000. [PMID:22686547] |
||||||||||||||||||||||
PubChem Compound | 58391580 | ||||||||||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume